

1,1-Diethoxybutane: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,1-Diethoxybutane**

Cat. No.: **B1585066**

[Get Quote](#)

CAS Number: 3658-95-5

This technical guide provides an in-depth overview of **1,1-diethoxybutane**, a valuable acetal in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development who require detailed information on its properties, synthesis, and applications, particularly its role as a protecting group for aldehydes.

Molecular Structure and Identification

1,1-Diethoxybutane, also known as butyraldehyde diethyl acetal, is an organic compound with the chemical formula C8H18O2.^[1] Structurally, it features a central carbon atom bonded to a butyl group, a hydrogen atom, and two ethoxy groups. This acetal functional group renders it stable under neutral and basic conditions, a key characteristic exploited in organic synthesis.

Molecular Identifiers:

Identifier	Value
IUPAC Name	1,1-diethoxybutane ^[1]
SMILES	CCCC(OCC)OCC ^[1]
InChIKey	UVHXZFGCCJLFMX-UHFFFAOYSA-N ^[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of **1,1-diethoxybutane** is presented below, providing essential data for its handling, application in reactions, and purification.

Physicochemical Properties:

Property	Value
Molecular Weight	146.23 g/mol [1]
Boiling Point	143-145 °C
Density	0.829 g/mL at 20 °C
Refractive Index	n _{20/D} 1.396
Flash Point	30 °C

Spectroscopic Data:

Spectroscopic data is crucial for the identification and characterization of **1,1-diethoxybutane**.

Available data includes:

- Mass Spectrometry (GC-MS): Data is available through the NIST Mass Spectrometry Data Center.[\[1\]](#)[\[2\]](#)
- Infrared (IR) Spectroscopy: Vapor phase IR spectra are available.[\[1\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectral data for butyraldehyde diethyl acetal has been reported.[\[3\]](#)

Synthesis of 1,1-Diethoxybutane: An Experimental Protocol

The synthesis of **1,1-diethoxybutane** is typically achieved through the acid-catalyzed acetalization of butyraldehyde with ethanol. This reaction is reversible and often requires the removal of water to drive the equilibrium towards the product.

Reaction Scheme:

Caption: Acid-catalyzed synthesis of **1,1-diethoxybutane**.

Detailed Experimental Protocol:

This protocol is a representative procedure for the synthesis of acetals and can be adapted for **1,1-diethoxybutane**.

Materials:

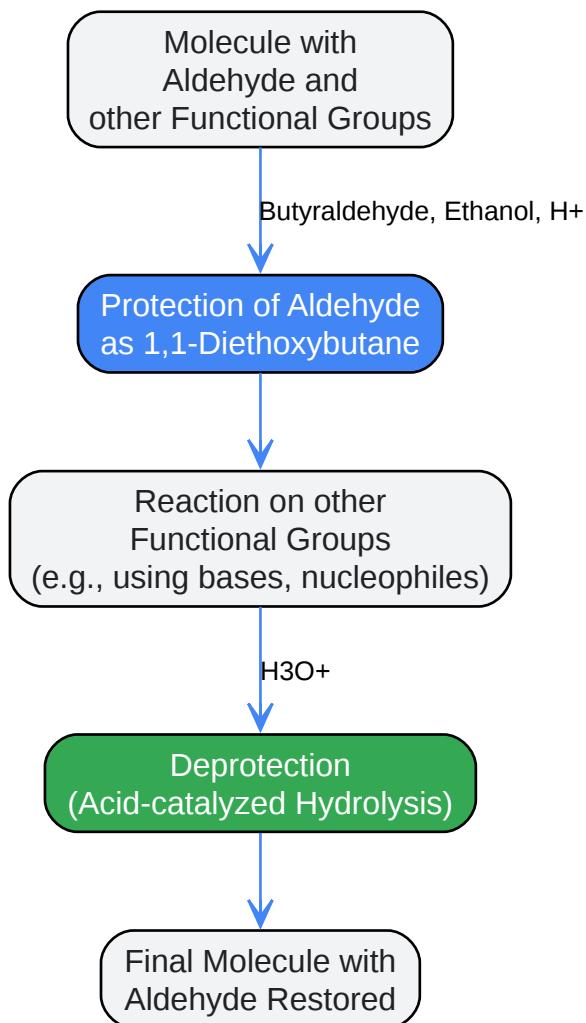
- Butyraldehyde
- Anhydrous Ethanol
- Acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-47)[\[4\]](#)
- Drying agent (e.g., anhydrous sodium sulfate)
- Solvent for workup (e.g., diethyl ether)
- Saturated sodium bicarbonate solution
- Brine

Equipment:

- Round-bottom flask
- Dean-Stark apparatus or soxhlet extractor with drying agent
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel

- Rotary evaporator
- Distillation apparatus

Procedure:


- Reaction Setup: To a round-bottom flask, add butyraldehyde and a molar excess of anhydrous ethanol (typically 2-3 equivalents). Add a catalytic amount of the acid catalyst.
- Reaction: Heat the mixture to reflux. The water produced during the reaction is removed azeotropically using a Dean-Stark apparatus or by passing the condensate through a soxhlet extractor containing a drying agent.
- Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting aldehyde.
- Workup: After completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base, such as saturated sodium bicarbonate solution.
- Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like diethyl ether. Wash the organic layer with water and then brine.
- Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent using a rotary evaporator.
- Purification: The crude product is then purified by fractional distillation under atmospheric or reduced pressure to yield pure **1,1-diethoxybutane**.

Application in Organic Synthesis: A Protecting Group for Aldehydes

In the context of drug development and complex molecule synthesis, the management of reactive functional groups is paramount. Aldehydes are highly reactive and can undergo undesired transformations under various reaction conditions. The protection of aldehydes as acetals, such as **1,1-diethoxybutane**, is a common and effective strategy.

The Logic of Aldehyde Protection:

The core principle involves the temporary conversion of a reactive aldehyde into a less reactive acetal. This acetal is stable to a range of reagents and conditions, particularly basic and nucleophilic environments, allowing for chemical modifications elsewhere in the molecule. The aldehyde can be readily regenerated by acid-catalyzed hydrolysis.

[Click to download full resolution via product page](#)

Caption: Workflow for using **1,1-diethoxybutane** as a protecting group.

Reactivity and Stability:

- Stability: **1,1-Diethoxybutane** is stable under neutral and basic conditions.^[5] This makes it an ideal protecting group for reactions involving Grignard reagents, organolithiums, hydrides, and other basic or nucleophilic reagents.

- Reactivity (Deprotection): The acetal is readily cleaved under acidic conditions to regenerate the parent aldehyde.^[5] This hydrolysis is typically rapid and can be achieved with dilute aqueous acid.

Safety and Handling

1,1-Diethoxybutane is a flammable liquid and vapor. Appropriate safety precautions should be taken when handling this compound.

Hazard Summary:

Hazard	Description
Flammability	Flammable liquid and vapor.
Skin Irritation	May cause skin irritation.
Eye Irritation	May cause serious eye irritation.

Handling Recommendations:

- Work in a well-ventilated fume hood.
- Keep away from heat, sparks, and open flames.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Ground and bond containers when transferring material to prevent static discharge.
- Store in a cool, well-ventilated area in a tightly closed container.

This technical guide provides a comprehensive overview of **1,1-diethoxybutane**, highlighting its key properties and its significant role as a protecting group in organic synthesis. For researchers and professionals in drug development, a thorough understanding of such reagents is essential for the successful design and execution of synthetic routes to complex bioactive molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,1-Diethoxybutane | C8H18O2 | CID 77225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Butane, 1,1-diethoxy- [webbook.nist.gov]
- 3. ¹H NMR Common Name: Butyraldehyde diethyl acetal | Chegg.com [chegg.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [1,1-Diethoxybutane: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585066#1-1-diethoxybutane-cas-number-and-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com